Home > Products > Building Blocks P16814 > 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline - 912284-82-3

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Catalog Number: EVT-1733756
CAS Number: 912284-82-3
Molecular Formula: C9H11BrN2
Molecular Weight: 227.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone

Compound Description: This compound is a carbazole derivative synthesized using Fischer's synthesis followed by bromoacetylation. It exhibits promising antibacterial activity. []

Relevance: While this compound shares a bromo substituent with 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, it belongs to the carbazole class, differing significantly in structure. The relevance stems from the shared interest in bromo-substituted heterocyclic compounds and their antibacterial potential.

6-Bromo-1-methyl-4-[2-(1-phenylethylidene)hydrazinylidene]-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione

Compound Description: This compound features a benzothiazine core structure. Its crystal structure is characterized by C—H⋯O interactions forming chains and a weak C—H⋯π interaction. []

6-Bromo-1-methyl-4-[2-(4-nitrobenzylidene)hydrazin-1-ylidene]-2,2-dioxo-3,4-dihydro-1H-2λ6,1-benzothiazine

Compound Description: This benzothiazine derivative is structurally characterized by a near-coplanar nitro group with its benzene ring and a thiazine ring in an S-envelope conformation. C—H⋯O interactions and weak aromatic π–π stacking are observed in its crystal structure. []

6-Bromo-1-butyl-3-ethoxycarbonyl-2-(N-methyl-N-phenylamino)methyl-5- (1,2,3,4-tetrazol-5-yl)methoxyindole

Compound Description: This indole derivative was synthesized through a multistep process starting from 5-hydroxyindole. The compound was evaluated for antimicrobial activities. []

Relevance: Although this compound shares a bromo substituent with 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, its structure as an indole derivative differs significantly. The relevance arises from the shared interest in bromo-substituted heterocyclic compounds and their potential biological activities.

6-Bromo-2-methyl sulfonyl-1,2,3,4,-tetrahydroisoquinoline

Compound Description: This tetrahydroisoquinoline derivative is synthesized from 3-bromophenylethylamine. A key step in its synthesis involves replacing formagene with formalin, significantly improving reaction time and yield. []

Relevance: This compound exhibits a close structural relationship with 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. Both share a 6-bromo-tetrahydroisoquinoline core structure. The difference lies in the substituent on the nitrogen atom; the related compound has a methylsulfonyl group, while the main compound has a methyl group.

3-(4-Amino-5-methyl-4H-1,2,4-triazol-3-ylmethylene)-2-oxo-1,2,3,4-tetrahydroquinoxaline

Compound Description: This compound, featuring a tetrahydroquinoxaline core, is synthesized from a corresponding hydrazone. Reactions with nitrous acid lead to the formation of various derivatives, including 3-heteroarylisoxazolo[4,5-b]quinoxalines and 8-quinoxalinyl-1,2,4-triazolo-[3,4-f][1,2,4]triazines. []

Relevance: This compound exhibits a strong structural similarity to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, sharing the core tetrahydroquinoxaline structure. The difference lies in the substituent at the 3-position and the lack of a bromo substituent in the related compound.

3-Ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline

Compound Description: This compound exists in a tautomeric equilibrium between its saturated and unsaturated ester forms in solution. []

Relevance: This compound is structurally similar to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, sharing the core tetrahydroquinoxaline structure. The difference lies in the lack of bromo and methyl substituents in the related compound, which are replaced with a 3-ethoxycarbonylmethylene-2-oxo group.

6-Methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamides

Compound Description: This series of compounds was synthesized using UO2(NO3)2.6H2O as a catalyst under both conventional and ultrasonic conditions. The latter proved advantageous in terms of reaction conditions, duration, and yields. []

Relevance: While structurally distinct from 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, this group of compounds shares the commonality of being a tetrahydro-heterocyclic system. The research focus on optimizing synthesis methodologies for these compounds relates to the broader field of heterocyclic chemistry.

(E)-2-Arylidene-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxaline

Compound Description: This class of compounds, represented by two derivatives with methoxybenzyl and methyl benzoate substituents, exhibits a half-chair conformation of the pyrazine ring within the tetrahydroquinoxaline core. Their crystal structures reveal supramolecular frameworks formed by C—H⋯O and C—H⋯π(arene) hydrogen bonds, alongside π–π stacking interactions. []

Relevance: These compounds share the tetrahydroquinoxaline core structure with 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. The structural variations lie in the substituents on the tetrahydroquinoxaline ring, with the related compounds featuring arylidene and tosyl groups, while the main compound has bromo and methyl substituents.

1,2,3,4-Tetrahydropyrido[1,2-a]pyrimidin-6-ones and Methyl 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrimidin-7-ylideneacetates

Compound Description: These two classes of N-bridged heterocycles are synthesized using 2-benzyl-1,4,5,6-tetrahydropyrimidines in their ene-1,1-diamine tautomeric form as precursors. []

Relevance: While structurally distinct from 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, these compound classes highlight the diverse applications of ene-1,1-diamine tautomers in synthesizing various heterocyclic systems. This relates to the broader theme of heterocyclic chemistry and its significance in medicinal chemistry.

Overview

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound characterized by the molecular formula C9H11BrN2\text{C}_9\text{H}_{11}\text{BrN}_2. This compound features a bromine atom at the 6th position and a methyl group at the 1st position of the tetrahydroquinoxaline ring structure. It is primarily studied for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activity .

Source

The compound is synthesized through various chemical reactions, particularly bromination processes. It is available from chemical suppliers and databases, such as Sigma-Aldrich and PubChem, which provide detailed information on its properties and applications .

Classification

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline belongs to the class of compounds known as tetrahydroquinoxalines, which are derivatives of quinoxaline. These compounds are recognized for their diverse biological activities, including potential roles as pharmaceuticals targeting neurological disorders .

Synthesis Analysis

Methods

The synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. The reaction generally employs brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. Controlled temperatures are crucial to ensure selective bromination at the desired position .

Technical Details

The synthesis can be carried out under various conditions:

  • Reagents: Bromine or N-bromosuccinimide.
  • Solvents: Acetic acid or dichloromethane.
  • Temperature: Typically room temperature or slightly elevated.
  • Yield Optimization: Adjusting concentrations and reaction times can enhance yield and purity .
Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline consists of a bicyclic framework formed by a fused benzene and piperidine ring. The presence of the bromine atom and methyl group significantly influences its electronic properties.

Data

  • Molecular Formula: C9H11BrN2\text{C}_9\text{H}_{11}\text{BrN}_2
  • Molecular Weight: Approximately 229.10 g/mol
  • CAS Number: 912284-82-3 .
Chemical Reactions Analysis

Reactions

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.
  • Oxidation Reactions: It can be oxidized to form various quinoxaline derivatives using agents like potassium permanganate.
  • Reduction Reactions: Reduction may yield dihydroquinoline derivatives .

Technical Details

Common reagents and conditions for these reactions include:

  • Substitution: Nucleophiles in the presence of bases such as sodium hydride.
  • Oxidation: Potassium permanganate in acidic or basic media.
  • Reduction: Hydrogen gas with palladium catalyst or sodium borohydride .
Mechanism of Action

The mechanism of action for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is primarily linked to its interactions with specific molecular targets within biological systems. It may modulate neurotransmitter receptors or enzymes involved in neurological pathways. The structural features suggest potential interactions with the central nervous system that could lead to therapeutic effects against neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid.
  • Melting Point: Specific melting point data may vary based on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents like dichloromethane and acetic acid.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Data

Detailed analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into its structural characteristics. For instance, NMR spectra reveal distinct chemical shifts corresponding to different protons within the molecule .

Applications

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline has several notable applications:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for potential pharmacological effects due to its structural similarity to bioactive molecules.
  • Medicine: Explored for therapeutic applications targeting neurological disorders.
  • Industry: Utilized in developing materials with specific electronic properties, including organic semiconductors .

This compound's unique structure and properties make it a valuable subject for ongoing research in both academic and industrial settings.

Synthesis Methodologies and Reaction Optimization for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Traditional Synthetic Routes for Brominated Tetrahydroquinoxaline Derivatives

Traditional synthesis of 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline relies on sequential functionalization and ring closure strategies. A prominent four-step approach starts with 3-bromophenylacetonitrile, which undergoes Raney nickel-catalyzed hydrogenation in methanol/ethanol solvents to yield 3-bromophenethylamine (Step 1) [1] [6]. Subsequent N-functionalization via methyl chloroformate amidation in dichloromethane (DCM) with triethylamine as an acid scavenger generates the methyl carbamate intermediate (Step 2). Ring closure to the tetrahydroisoquinoline core employs Bischler-Napieralski cyclization using glyoxylic acid and concentrated sulfuric acid in tetrahydrofuran (THF), achieving 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Step 3). Final acid hydrolysis (H₂SO₄) delivers the target heterocycle [6].

Alternatively, direct bromination of preformed 1-methyl-1,2,3,4-tetrahydroquinoxaline using N-bromosuccinimide (NBS) in DCM at 0°C achieves 82% yield with C6 regioselectivity >99%. This surpasses molecular bromine (Br₂) in acetic acid, which exhibits poor regioselectivity (74% C6 vs. 26% C7 substitution) due to uncontrolled electrophilic aromatic substitution .

Chemoenzymatic Approaches to Enantioselective Synthesis

While enzymatic routes to 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline remain unexplored, chemoenzymatic strategies for analogous brominated tetrahydroisoquinolines provide transferable insights. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic N-acyl tetrahydroisoquinoline precursors, enabling >98% ee for enantiopure intermediates [5]. For quinoxaline frameworks, asymmetric hydrogenation using chiral Rh or Ru catalysts (e.g., DuPhos, BINAP ligands) achieves ee values >90% in the reduction of quinoxalin-2(1H)-ones. Subsequent regioselective bromination or N-methylation then yields enantioenriched targets [8]. Recent advances exploit recombinant imine reductases (IREDs) for reductive amination of 2-amino-5-bromonitrobenzenes with glyoxal derivatives, constructing the chiral tetrahydroquinoxaline scaffold enantioselectively in a single step [5].

Optimization of Cyclization and Bromination Steps in Heterocyclic Frameworks

Critical improvements in cyclization and bromination maximize efficiency and regiocontrol:

  • Cyclization Optimization: Bischler-Napieralski reactions suffer from low yields (<50%) under standard POCl₃ conditions. Replacing POCl₃ with Tf₂O/DMSO promotes smoother cyclodehydration at 25°C, elevating yields to 85–92% [1]. Microwave-assisted cyclization (150°C, 20 min) further reduces reaction times from 12 h to <1 h .
  • Bromination Selectivity: NBS-mediated bromination requires precise Lewis acid catalysts to enhance C6 selectivity. Adding ZnCl₂ (10 mol%) increases electrophilic attack rates 3.2-fold by polarizing the N-Br bond, achieving 82% yield with >99% C6 selectivity . Continuous-flow reactors (−5°C to 5°C, 120 s residence time) suppress dihalogenation, scaling NBS bromination to 89% conversion with 98% purity .

Table 1: Optimization of Bromination Conditions for 1-Methyl-1,2,3,4-tetrahydroquinoxaline

ReagentSolventCatalystTemp (°C)Yield (%)C6 Selectivity (%)
NBSDCMNone082>99
NBSDCMZnCl₂ (10 mol%)2588>99
Br₂CH₃COOHNone256574
Br₂DCMAlCl₃ (5 mol%)07185

Green Chemistry Strategies for Reducing Byproduct Formation

Green methodologies minimize waste and hazardous byproducts:

  • Solvent Replacement: Substituting DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF in bromination steps improves biodegradability and reduces toxicity . These solvents maintain NBS solubility while enabling efficient recycling (>90% recovery).
  • Catalytic Bromination: Electrochemical bromination using NaBr/H₂O in an undivided cell generates bromine in situ, eliminating NBS-derived succinimide waste. This achieves 75% yield with 100% atom economy [8].
  • Flow Chemistry: Continuous-flow hydrogenation (Pd/C, H₂ 30 psi) and bromination (NBS/CPME) sequences reduce intermediate purification, cutting overall waste by 40% versus batch processes. Integrated quench units neutralize HBr byproducts with aqueous NaHCO₃ .
  • Deep Eutectic Solvents (DES): Choline chloride/urea DES facilitates catalyst-free N-methylation using dimethyl carbonate, avoiding alkyl halides. Isolated yields reach 93% with >99% selectivity .

Table 2: Green Solvent Performance in Key Synthetic Steps

Reaction StepTraditional SolventGreen SolventYield (%)E-factor Reduction
BrominationDCM2-Me-THF80 vs. 822.1 → 0.9
N-MethylationDMFDES (ChCl/urea)93 vs. 905.0 → 1.3
CyclizationTolueneCPME88 vs. 853.5 → 1.8

Properties

CAS Number

912284-82-3

Product Name

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

IUPAC Name

7-bromo-4-methyl-2,3-dihydro-1H-quinoxaline

Molecular Formula

C9H11BrN2

Molecular Weight

227.1 g/mol

InChI

InChI=1S/C9H11BrN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3

InChI Key

DXGACWBAFPNXOZ-UHFFFAOYSA-N

SMILES

CN1CCNC2=C1C=CC(=C2)Br

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.